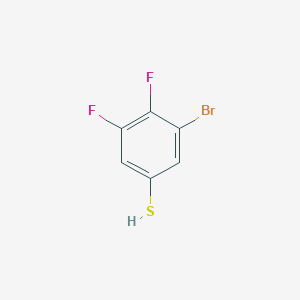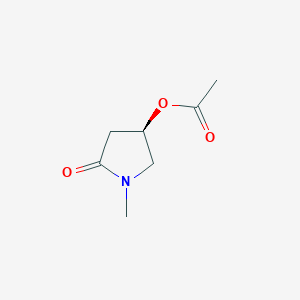
(R)-1-Methyl-5-oxopyrrolidin-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Methyl-5-oxopyrrolidin-3-yl acetate is an organic compound belonging to the class of esters. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular compound features a pyrrolidine ring, which is a five-membered lactam (cyclic amide), and an acetate group, which is derived from acetic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate typically involves the esterification of ®-1-Methyl-5-oxopyrrolidine-3-carboxylic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
On an industrial scale, the production of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can enhance the reaction rate and yield. Additionally, the purification of the product can be streamlined using distillation or crystallization techniques.
化学反应分析
Types of Reactions
®-1-Methyl-5-oxopyrrolidin-3-yl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Hydrolysis: ®-1-Methyl-5-oxopyrrolidine-3-carboxylic acid and acetic acid.
Reduction: ®-1-Methyl-5-hydroxypyrrolidine-3-yl acetate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
®-1-Methyl-5-oxopyrrolidin-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
作用机制
The mechanism of action of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The pyrrolidine ring may also play a role in binding to the target site, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
(S)-1-Methyl-5-oxopyrrolidin-3-yl acetate: The enantiomer of the compound, which may have different biological activities.
1-Methyl-5-oxopyrrolidine-3-carboxylic acid: The hydrolysis product of the ester.
1-Methyl-5-hydroxypyrrolidine-3-yl acetate: The reduction product of the ester.
Uniqueness
®-1-Methyl-5-oxopyrrolidin-3-yl acetate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both the pyrrolidine ring and the acetate group provides a versatile scaffold for further chemical modifications and applications in various fields.
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
[(3R)-1-methyl-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)11-6-3-7(10)8(2)4-6/h6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI 键 |
QLSGTIYOCYNQQZ-ZCFIWIBFSA-N |
手性 SMILES |
CC(=O)O[C@@H]1CC(=O)N(C1)C |
规范 SMILES |
CC(=O)OC1CC(=O)N(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


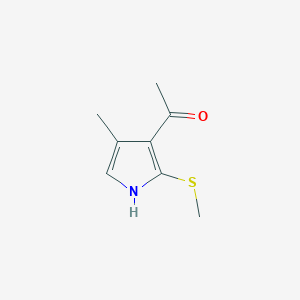
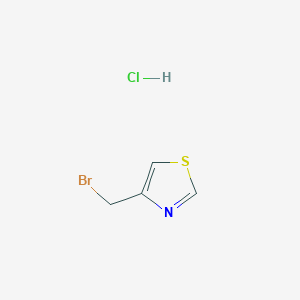


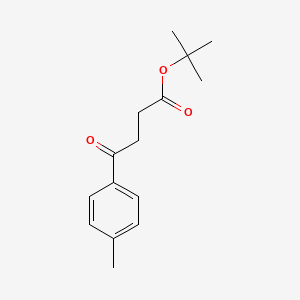
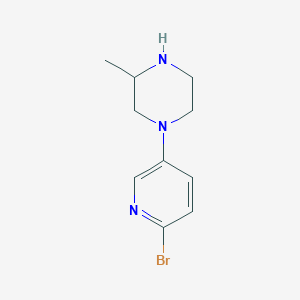
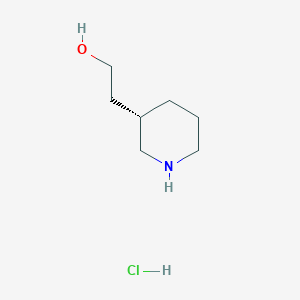
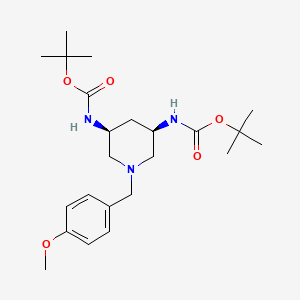
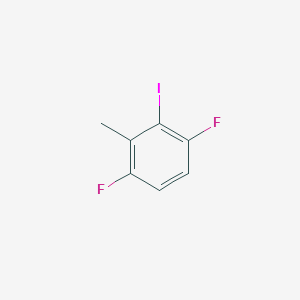
![tert-Butyl [1,1'-biphenyl]-4-ylcarbamate](/img/structure/B12860461.png)
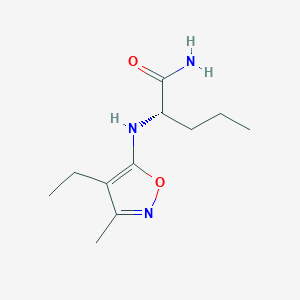
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
